Product packaging for Dibromoacetic Acid(Cat. No.:CAS No. 631-64-1)

Dibromoacetic Acid

Cat. No.: B109426
CAS No.: 631-64-1
M. Wt: 217.84 g/mol
InChI Key: SIEILFNCEFEENQ-UHFFFAOYSA-N
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Description

Contextual Significance of Dibromoacetic Acid as a Disinfection Byproduct (DBP) in Drinking Water Science

This compound is a member of the haloacetic acids (HAAs) group, which are chemical compounds that form when disinfectants like chlorine react with naturally occurring organic and inorganic matter in water. ewg.orgepa.gov The formation of DBAA is particularly associated with the chlorination of drinking water that contains bromide. epicwaterfilters.comnih.govnih.gov When bromide ions are present in the source water, they can be oxidized during the disinfection process to form hypobromous acid, which then reacts with organic matter to create brominated disinfection byproducts, including DBAA. nih.govnih.gov

The concentration of DBAA in drinking water can vary depending on several factors, including the concentration of bromide in the source water, the type and dose of disinfectant used, and the amount of natural organic matter present. nih.gov For instance, water sources with higher bromide content tend to have higher concentrations of brominated DBPs like DBAA. nih.gov Studies have shown that the use of alternative disinfectants such as chloramines and ozone can sometimes lead to an increase in the formation of brominated compounds when bromide is present in the source water. nih.gov

The presence of DBAA in drinking water is a subject of extensive research due to its potential implications for public health. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established limits for the total concentration of five specific haloacetic acids (HAA5), which includes this compound, in drinking water. epa.goviarc.fr The current maximum contaminant level for HAA5 is 60 parts per billion (ppb). epa.goviarc.fr

Table 1: Factors Influencing this compound Formation in Drinking Water

FactorDescription
Bromide Ion Concentration Higher levels of bromide in the source water lead to increased formation of brominated DBPs like DBAA. nih.gov
Disinfectant Type While chlorine is a primary contributor, other disinfectants like chloramines and ozone can also influence DBAA levels, especially in the presence of bromide. nih.gov
Natural Organic Matter (NOM) The reaction between disinfectants and NOM is the fundamental pathway for DBP formation. nih.gov
Water Treatment Processes Different stages of water treatment, such as pre-chlorination, sand filtration, and ozonation, can impact the concentration of DBAA. iarc.fr

Overview of this compound's Role as a Key Research Compound

This compound serves as a crucial compound in academic research, particularly in the fields of toxicology and environmental science. Its prevalence as a DBP has prompted numerous studies to understand its behavior, fate, and potential biological effects.

In toxicological research, DBAA is often used as a model compound to investigate the effects of exposure to disinfection byproducts. oup.com Animal studies have been conducted to examine the effects of DBAA on various biological systems. epicwaterfilters.comnih.gov For example, research has explored the impact of DBAA on the liver in animal models. oup.comnih.gov Studies have also investigated its effects on the immune system in mice. oup.comtandfonline.com

The analytical chemistry of DBAA is another significant area of research. Scientists have developed various methods to detect and quantify DBAA in water samples. These methods are essential for monitoring the levels of DBAA in drinking water and for conducting exposure assessments. Common analytical techniques include gas chromatography with electron capture detection (GC-ECD) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry. nih.govacs.org

Furthermore, research has focused on the environmental fate and degradation of DBAA. researchgate.net Studies have examined how factors like sunlight and pH can influence the decomposition of DBAA in water. researchgate.net Understanding the degradation pathways of DBAA is important for developing strategies to mitigate its presence in drinking water systems.

Table 2: Key Research Areas Involving this compound

Research AreaFocus of Study
Toxicology Investigating the biological effects of DBAA in animal models, including studies on the liver and immune system. oup.comoup.comnih.govtandfonline.com
Analytical Chemistry Developing and refining methods for the detection and quantification of DBAA in water, such as GC-ECD and HPLC-MS. nih.govacs.org
Environmental Science Studying the environmental fate, transport, and degradation of DBAA, including the effects of sunlight and pH. researchgate.net
Water Treatment Evaluating the effectiveness of different water treatment technologies in removing or minimizing the formation of DBAA. iarc.fr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2Br2O2 B109426 Dibromoacetic Acid CAS No. 631-64-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dibromoacetic acid
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InChI

InChI=1S/C2H2Br2O2/c3-1(4)2(5)6/h1H,(H,5,6)
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InChI Key

SIEILFNCEFEENQ-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)(Br)Br
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Molecular Formula

C2H2Br2O2
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DSSTOX Substance ID

DTXSID1023815
Record name Dibromoacetic acid
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Molecular Weight

217.84 g/mol
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Physical Description

Hygroscopic solid; [HSDB] White deliquescent solid; [IARC] Beige hygroscopic crystals; [Sigma-Aldrich MSDS]
Record name Dibromoacetic acid
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Boiling Point

232-234 °C (decomposition), BP: 195 °C at 250 mm Hg; 130 °C at 16 mm Hg
Record name DIBROMOACETIC ACID
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Flash Point

235 °F (113 °C) (closed cup)
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Solubility

Very soluble in ethanol; soluble in diethyl ether, In water, 2.11X10+6 mg/L at 25 °C
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Vapor Pressure

0.02 [mmHg]
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Color/Form

Hygroscopic crystals

CAS No.

631-64-1
Record name Dibromoacetic acid
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Record name Acetic acid, 2,2-dibromo-
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Record name DIBROMOACETIC ACID
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Melting Point

48 °C
Record name DIBROMOACETIC ACID
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Environmental Occurrence and Formation Mechanisms of Dibromoacetic Acid

Detection and Concentration Trends of Dibromoacetic Acid in Diverse Aquatic Environments

This compound is found in various water sources, including groundwater and surface water, as a consequence of disinfection practices. nih.goviarc.frmtpleasantny.gov

Occurrence in Groundwater and Surface Water Distribution Systems

Studies have consistently detected this compound in both groundwater and surface water distribution systems. Data from the United States indicates mean concentrations of 0.91 µg/L in groundwater systems and 0.96 µg/L in surface water systems. iarc.fr Another US dataset showed mean concentrations of 0.82 µg/L in groundwater and 1.09 µg/L in surface water distribution systems. who.int A study across several European countries found a mean concentration of 3.0 µg/L in post-treatment groundwater and 6.95 µg/L in post-treatment surface water. iarc.fr In the Netherlands, haloacetic acids, including this compound, were detected in all drinking water prepared from surface water, with levels ranging from not detected to 6.5 µg/L, while they were not found in water from groundwater sources. nih.gov

Interactive Data Table: Mean Concentration of this compound in Water Systems

Water SourceMean Concentration (µg/L)Geographic Location
Groundwater0.91USA
Surface Water0.96USA
Groundwater0.82USA
Surface Water1.09USA
Post-treatment Groundwater3.0Europe
Post-treatment Surface Water6.95Europe
Surface WaterUp to 6.5Netherlands
GroundwaterNot DetectedNetherlands

Variations in Concentration Across Geographic Regions and Water Treatment Plants

The concentration of this compound in drinking water varies significantly depending on the geographic location and the specific water treatment plant. In a nationwide study in the USA, finished water concentrations of dibromoacetate ranged from 2.1 to 18 µg/L. iarc.fr Another study of 35 water treatment facilities in the USA found that median concentrations of this compound ranged from 0.9 to 1.5 µg/L. nih.gov However, at a utility with high bromide levels, concentrations ranged from 7.8 to 19 µg/L. nih.gov

In Europe, a study of several countries reported a wide range of this compound concentrations, from not detected to 29.6 µg/L in post-treatment surface water. iarc.fr In Finland, six out of 35 waterworks had this compound concentrations between 1.3 and 27 µg/L. nih.gov In Barcelona, Spain, concentrations in post-chlorinated water ranged from 2.1 to 5.7 µg/L. nih.gov A study in Canada found that this compound levels were dependent on bromide concentrations in the source water, with levels below 0.01 µg/L in water with very low bromide, and up to 0.9 µg/L in water with low to moderate bromide levels. iarc.fr In Israel, where the Sea of Galilee has high natural bromide levels, this compound concentrations were between 12 and 38.7 µg/L after chlorination. iarc.fr

Interactive Data Table: Concentration of this compound by Location

LocationConcentration Range (µg/L)
USA (Nationwide)2.1 - 18
USA (35 facilities)0.9 - 1.5 (median)
USA (high bromide utility)7.8 - 19
EuropeNot Detected - 29.6
Finland1.3 - 27
Barcelona, Spain2.1 - 5.7
Canada<0.01 - 0.9
Israel12 - 38.7

Comparison of this compound Levels with Other Haloacetic Acids and Trihalomethanes

This compound is one of a group of five regulated haloacetic acids (HAA5), which also includes monochloroacetic acid, dichloroacetic acid, trichloroacetic acid, and monobromoacetic acid. mtpleasantny.govknowyourh2o.com Trihalomethanes (THMs) are another major group of disinfection byproducts. nih.goviarc.fr In many cases, the total concentration of haloacetic acids exceeds that of trihalomethanes. nih.gov For instance, in a study of Finnish drinking waters, the concentration of six haloacetic acids, including this compound, was higher than that of trihalomethanes. nih.gov In Barcelona, the concentration of total haloacetic acids was about 60% of the level of total trihalomethanes. nih.gov

The relative abundance of different haloacetic acids and trihalomethanes is heavily influenced by the bromide concentration in the source water. acs.org At low bromide levels, chlorinated species like dichloroacetic acid and trichloroacetic acid are dominant. acs.org As bromide levels increase, a shift towards brominated species occurs, including this compound and bromoform. iarc.fracs.org In water with high bromide content, brominated acetic acids can account for a significant portion of the total haloacetic acid concentration. nih.gov For example, in a Dutch study, brominated acetic acids made up 65% of the total haloacetic acid concentration. nih.gov

Mechanistic Pathways of this compound Formation During Water Disinfection

The formation of this compound during water disinfection is a complex process influenced by several factors, including the presence of natural organic matter and bromide ions, and the type of disinfectant used. nih.govnih.goviarc.fr

Role of Natural Organic Matter and Bromide Ions in Disinfection Byproduct Formation

Natural organic matter (NOM), such as humic and fulvic acids, is a primary precursor for the formation of disinfection byproducts. nih.goviarc.fr When chlorine is used for disinfection, it reacts with this organic matter to produce various halogenated byproducts, including haloacetic acids. nih.goviarc.fr

The presence of bromide ions in the source water is a critical factor in the formation of brominated disinfection byproducts like this compound. nih.goviarc.fracs.org Chlorine can oxidize bromide ions to form hypobromous acid, which is a more potent brominating agent than chlorine is a chlorinating agent. nih.govresearchgate.net This hypobromous acid then reacts with the natural organic matter to form brominated compounds, including this compound. nih.govnih.gov The higher the concentration of bromide in the source water, the greater the formation of brominated disinfection byproducts. nih.govacs.org Studies have shown that NOM is more susceptible to the formation of brominated THMs compared to brominated HAAs. researchgate.net

Influence of Disinfectant Type (Chlorine, Chloramines, Ozone) on this compound Yield

The type of disinfectant used has a significant impact on the formation of this compound.

Chlorine: Free chlorine is a major contributor to the formation of haloacetic acids, including this compound. nih.gov The reaction of chlorine with natural organic matter and bromide is the primary pathway for its formation. nih.goviarc.fr

Chloramines: Chloramination generally produces substantially lower levels of haloacetic acids compared to chlorination. nih.gov Many water utilities have switched to chloramines to reduce the formation of disinfection byproducts. iarc.fr

Ozone: Ozonation can also lead to the formation of brominated byproducts, including this compound, especially in bromide-containing waters. tandfonline.com Ozone can oxidize bromide to form hypobromous acid, which then reacts with natural organic matter. tandfonline.com Interestingly, while ozone treatment is often used to reduce the formation of some disinfection byproducts, pre-ozonation followed by chlorination can actually increase the levels of brominated compounds when the source water has elevated bromide levels. nih.gov Studies have shown that organic byproducts from ozonation are favored at low pH and high bromide levels. tandfonline.com

Interactive Data Table: Effect of Disinfectant on this compound Formation

DisinfectantEffect on this compound FormationNotes
ChlorineHigh formation potentialPrimary pathway through reaction with NOM and bromide. nih.goviarc.fr
ChloraminesSubstantially lower formation than chlorineOften used as an alternative to chlorine to reduce DBPs. nih.goviarc.fr
OzoneCan form DBAA, especially with high bromidePre-ozonation before chlorination can increase brominated DBPs. nih.govtandfonline.com

Impact of Water Quality Parameters on this compound Formation Kinetics

The formation of this compound (DBA), a type of haloacetic acid (HAA), during water disinfection is a complex process influenced by several key water quality parameters. The kinetics of DBA formation are significantly affected by pH, temperature, disinfectant contact time, and the dose of the disinfectant, such as chlorine.

pH: The formation of HAAs, including DBA, is generally favored in acidic conditions. Unlike trihalomethanes (THMs), where formation increases with pH, HAA formation tends to decrease as the pH becomes more alkaline. utoronto.cacanada.cautwente.nl For instance, while the formation of some HAAs like trichloroacetic acid (TCAA) shows a peak at a specific pH and then decreases, the formation of dihaloacetic acids like dichloroacetic acid (DCAA) and by extension DBA, can be less sensitive to pH changes but is generally more pronounced at lower pH values. utoronto.canih.gov

Temperature: Higher water temperatures generally accelerate the rate of chemical reactions, leading to an increased formation of disinfection by-products (DBPs), including DBA. utoronto.caresearchgate.netdeswater.com Studies have shown a clear upward trend in the generation of both THMs and HAAs with an increase in water temperature. deswater.com For example, research has demonstrated that elevating the temperature from 10°C to 30°C can significantly increase the concentration of HAAs formed during chlorination. deswater.com This is attributed to the endothermic nature of DBP formation reactions, where higher temperatures favor faster reaction kinetics between disinfectants and natural organic matter (NOM). deswater.comnih.gov

Contact Time: A longer contact time between the disinfectant and the organic precursors in the water generally leads to a higher concentration of HAAs, including DBA. utoronto.ca The formation of these by-products is not instantaneous and continues to develop over time within the water distribution system. utoronto.ca However, the effect of contact time can be complex, as some HAAs may also undergo degradation over extended periods. utoronto.ca

Chlorine Dose: The amount of chlorine added to the water is a decisive factor in the formation of DBPs. deswater.com A higher chlorine dose generally results in a higher concentration of HAAs. deswater.comresearchgate.net Increasing the chlorine dosage can particularly enhance the formation of brominated HAAs like DBA, especially in waters containing bromide. This is because chlorine oxidizes bromide to hypobromous acid, which is a more reactive halogenating agent than hypochlorous acid. deswater.com

Table 1: Influence of Water Quality Parameters on this compound (DBA) Formation

Parameter General Effect on DBA Formation Research Findings Citation
pH Formation is favored at lower (acidic) pH values. HAA formation generally decreases with increasing pH. utoronto.cacanada.cautwente.nlnih.gov
Temperature Higher temperatures increase the rate of formation. A study showed HAA concentrations of 31.1, 48.5, and 61.1 µg/L at 10°C, 20°C, and 30°C, respectively, after 24 hours of chlorination. utoronto.caresearchgate.netdeswater.com
Contact Time Longer contact time generally leads to higher concentrations. HAA concentrations are positively correlated with residence time in the distribution system. utoronto.ca
Chlorine Dose Higher doses lead to increased formation. Increasing chlorine dosage from 0.5 to 3 mg/L increased the maximum yield of DBAA from 1.8 to 7.4 µg/L. deswater.comresearchgate.net

Modeling Approaches for Predicting this compound Formation Potential

Predicting the formation of DBPs like this compound is crucial for water utilities to manage water quality and ensure regulatory compliance. Various modeling approaches have been developed to estimate the formation potential of HAAs based on key water quality and operational parameters. canada.caresearchgate.net

The most common approaches involve the use of empirical models, which are often developed using multiple linear regression and non-linear regression techniques. utwente.nlresearchgate.net These models establish mathematical relationships between the concentration of formed DBPs and several independent variables. The key variables frequently included in these predictive models are:

Natural Organic Matter (NOM): The concentration and character of NOM, often measured as Total Organic Carbon (TOC) or Dissolved Organic Carbon (DOC), are primary precursors for DBP formation.

Bromide Concentration: The presence of bromide is a critical factor for the formation of brominated HAAs like DBA. researchgate.netiwaponline.com

pH: As discussed previously, pH has a significant influence on HAA formation kinetics. canada.ca

Temperature: Water temperature affects the rate of DBP formation reactions. canada.ca

Chlorine Dose and Contact Time: The amount of disinfectant used and the duration of its reaction with water constituents are fundamental parameters in DBP formation. researchgate.net

These models can be developed from data collected during laboratory-scale experiments or from field data from full-scale water treatment plants. canada.caresearchgate.net While laboratory studies allow for controlled investigation of individual parameters, field-scale models can better account for the complex conditions within actual distribution systems. researchgate.net The complexity of DBP formation mechanisms means that these predictive models provide estimations, and their accuracy can vary depending on the specific water source and treatment conditions. researchgate.net

Environmental Fate and Transformation of this compound in Aquatic Systems

Once formed, this compound can undergo various transformation and degradation processes in the environment. Its fate in aquatic systems is influenced by factors such as sunlight, chemical reactions, and biological activity. nih.govcabidigitallibrary.org

Atmospheric Degradation Pathways

This compound is not expected to readily volatilize from water or soil surfaces. iarc.fr However, any DBA that does enter the atmosphere is expected to exist primarily in the vapor phase. iarc.frnih.gov In the atmosphere, the primary degradation pathway for vapor-phase this compound is through reaction with photochemically produced hydroxyl radicals (•OH). iarc.frnih.govnih.gov The estimated atmospheric half-life for this reaction is approximately 25.3 days. iarc.frnih.gov Direct photolysis by sunlight is not expected to be a significant degradation pathway as DBA does not absorb light at wavelengths greater than 290 nm. nih.gov

Hydrolytic and Decarboxylation Degradation Mechanisms of this compound

In aquatic environments, this compound is subject to degradation, although these processes can be slow under typical environmental conditions. nih.gov

Hydrolysis: The primary abiotic degradation pathway for di-substituted haloacetic acids like DBA in water is hydrolysis. researchgate.net This process involves the substitution of a bromine atom with a hydroxyl group. cabidigitallibrary.org Studies have extrapolated the half-life for the degradation of DBA via hydrolysis at 15°C to be approximately 12 years, indicating that it is relatively persistent in water. researchgate.net

Decarboxylation: Decarboxylation, the removal of a carboxyl group and release of carbon dioxide, is a degradation mechanism primarily for tri-substituted haloacetic acids. sdstate.eduntu.edu.tw While it is a possible reaction for all HAAs, it is generally a very slow process for di-substituted acids like DBA at ambient temperatures and neutral pH. nih.gov

Table 2: Environmental Degradation of this compound

Degradation Pathway Compartment Mechanism Half-life Citation
Reaction with •OH Radicals Atmosphere Photochemical Oxidation ~25.3 days iarc.frnih.govnih.gov
Hydrolysis Aquatic Systems Nucleophilic Substitution ~12 years (at 15°C) researchgate.net
Decarboxylation Aquatic Systems Removal of Carboxyl Group Very slow at ambient temperature and neutral pH nih.govsdstate.eduntu.edu.tw

Influence of Metal Catalysis on this compound Degradation

The role of metal catalysis in the degradation of this compound is an area of ongoing research. While some metal ions are known to catalyze oxidation-reduction reactions, their specific effect on DBA is not extensively documented.

One study investigated the thermal degradation of various haloacetic acids and found no significant catalytic effect of iron, copper, or manganese on the rate of decarboxylation of trichloroacetic acid, a related compound. researchgate.netacademicjournals.org Another line of research has explored the photocatalytic degradation of haloacetic acids. For instance, the degradation of dichloroacetic acid has been studied using titanium dioxide (TiO₂) as a photocatalyst, sometimes in contact with different metals. epa.gov This suggests that metal-semiconductor interfaces could potentially influence the degradation of HAAs through advanced oxidation processes. epa.gov Additionally, research into the reduction of dichloroacetic acid has shown that noble metals from Group VIII of the periodic table, such as palladium, can act as hydrogenation catalysts. google.com However, direct evidence and specific data on the catalytic effect of common environmental metals on the degradation of this compound under typical aquatic conditions are limited. Research on other organic compounds has shown that iron ions (Fe²⁺ and Fe³⁺) can have remarkable catalytic effects on degradation in certain advanced oxidation processes. mdpi.com

Toxicological and Carcinogenic Research of Dibromoacetic Acid

Carcinogenicity Studies and Evidence in Experimental Animal Models

Dibromoacetic acid (DBA), a disinfection byproduct found in drinking water, has been the subject of extensive toxicological and carcinogenic research. nih.govnih.gov Studies in experimental animal models have provided significant evidence of its carcinogenic potential, with neoplasms observed at multiple sites in both rats and mice. nih.gov

Liver Neoplasms: Hepatocellular Adenomas, Carcinomas, and Hepatoblastomas

In two-year drinking water studies, DBA demonstrated clear evidence of carcinogenic activity in the livers of B6C3F1 mice. nih.govnih.gov Both male and female mice exposed to DBA exhibited significantly increased incidences of hepatocellular adenomas and carcinomas. nih.govnih.gov Notably, the incidence of these liver neoplasms was significantly elevated even at the lowest exposure concentrations. nih.gov

Furthermore, male mice exposed to DBA showed a significant increase in the incidence of hepatoblastomas, a rare and malignant type of liver tumor. nih.govca.gov The combined incidence of hepatocellular adenoma, carcinoma, or hepatoblastoma in male mice showed a positive trend with increasing doses. ca.gov Similarly, female mice displayed statistically significant increases in the incidences of hepatocellular adenoma and carcinoma, with a positive trend for the combined occurrences. ca.gov

Table 1: Incidence of Liver Neoplasms in B6C3F1 Mice Exposed to this compound in Drinking Water for 2 Years

Neoplasm Sex Control Low Dose Mid Dose High Dose
Hepatocellular Adenoma Male 18/49 37/50 37/50 42/50
Female 19/49 26/50 32/50 35/49
Hepatocellular Carcinoma Male 14/49 9/50 19/50 26/50
Female 3/49 3/50 12/50 8/49
Hepatoblastoma Male 0/49 4/50 6/50 18/50

Source: National Toxicology Program (2007) ca.gov

Pulmonary Neoplasms: Alveolar/Bronchiolar Adenomas

Exposure to DBA in drinking water has also been linked to an increase in pulmonary neoplasms in mice. nih.gov Specifically, an increased incidence of alveolar/bronchiolar adenomas was observed in both male and female mice. nih.govnih.gov In male mice, the incidences of alveolar/bronchiolar adenoma and the combined incidence of alveolar/bronchiolar adenoma or carcinoma were significantly increased at the mid-dose level. ca.gov While an increase in lung tumors was also noted in female mice, the evidence was considered to be possibly related to DBA exposure. nih.govca.gov The lung is a common site for chemically induced tumors in mice, with alveolar/bronchiolar adenomas and carcinomas being the most frequently observed types. nih.gov

Table 2: Incidence of Pulmonary Neoplasms in B6C3F1 Mice Exposed to this compound in Drinking Water for 2 Years

Neoplasm Sex Control Low Dose Mid Dose High Dose
Alveolar/Bronchiolar Adenoma Male 7/49 5/50 17/50 12/50
Alveolar/Bronchiolar Adenoma or Carcinoma (combined) Male 12/49 12/50 22/50 17/50
Female 2/50 5/50 5/50 7/50

Source: National Toxicology Program (2007) ca.gov

Hematopoietic System Effects: Mononuclear-Cell Leukemia

In F344/N rats, exposure to DBA resulted in effects on the hematopoietic system, specifically an increased incidence of mononuclear cell leukemia. nih.gov A positive trend in the incidence of mononuclear cell leukemia was observed in female rats, with a significantly increased incidence in the high-dose group. nih.gov In male rats, increased incidences of mononuclear cell leukemia were noted, and this increase was considered possibly related to DBA exposure. nih.govca.gov

Table 3: Incidence of Mononuclear Cell Leukemia in F344/N Rats Exposed to this compound in Drinking Water for 2 Years

Sex Control Low Dose Mid Dose High Dose
Male 17/50 31/50 24/50 13/50
Female 11/50 13/50 16/50 22/50

Source: National Toxicology Program (2007) ca.gov

Malignant Mesothelioma Incidence

A significant finding in male F344/N rats exposed to DBA was an increased incidence of malignant mesothelioma. nih.govnih.gov The incidence of this rare and aggressive tumor was significantly higher in the high-dose group compared to the control group. nih.gov This finding provided some of the evidence for the carcinogenic activity of DBA in male rats. nih.govcanada.ca

Table 4: Incidence of Malignant Mesothelioma in Male F344/N Rats Exposed to this compound in Drinking Water for 2 Years

Control Low Dose Mid Dose High Dose
3/50 1/50 0/50 10/50

Source: National Toxicology Program (2007) ca.gov

Comparative Carcinogenicity with Other Haloacetic Acids (e.g., Dichloroacetic Acid)

This compound is one of several haloacetic acids (HAAs) formed during water disinfection. nih.gov Comparative studies have shown that DBA is more potent than its chlorinated analog, Dichloroacetic acid (DCA), in terms of genotoxicity and mutagenicity. nih.gov Both DBA and DCA have been shown to be carcinogenic to the liver in rats and mice. nih.gov However, the carcinogenic profiles differ, with DBA also inducing malignant mesothelioma in male rats and mononuclear cell leukemia in female rats, effects not typically associated with DCA. nih.govnih.gov Research has indicated that brominated HAAs may be more carcinogenic than their chlorinated counterparts. mdpi.com

Genotoxicity and Mutagenicity Assessments of this compound

The genotoxicity and mutagenicity of this compound have been evaluated in various assays. nih.gov DBA has been shown to be mutagenic in the Salmonella typhimurium Ames test, specifically in strain TA100, both with and without metabolic activation. nih.govca.govwho.int However, it did not show mutagenic activity in strain TA98. ca.gov

Further studies have indicated that DBA can induce DNA damage. nih.gov It was found to induce unscheduled DNA synthesis (UDS) in rat primary hepatocytes, indicating DNA repair activity. nih.gov Additionally, the mouse bone marrow micronucleus test showed that DBA induced chromosome damage. nih.gov In cultured Chinese hamster ovary (CHO) cells, DBA was mutagenic in the HGPRT gene mutation assay. nih.govresearchgate.net

DNA Damage Induction (e.g., 8-hydroxydeoxyguanosine adducts)

This compound (DBA) has been shown to induce oxidative DNA damage. nih.goviarc.fr A common biomarker for this type of damage is the formation of 8-hydroxydeoxyguanosine (8-OHdG) adducts in DNA. iarc.fr

Studies in male B6C3F1 mice have demonstrated that acute oral administration of DBA leads to a significant increase in the ratio of 8-OHdG to deoxyguanosine in liver nuclear DNA. iarc.froup.com Similarly, when administered in drinking water for several weeks, DBA caused an increase in the 8-OHdG content in the liver's nuclear DNA. iarc.fr These findings suggest that DBA's capacity to cause oxidative stress and subsequent DNA damage may be a contributing factor to its hepatocarcinogenicity. nih.govoup.com The potency of haloacetates in forming 8-OHdG appears to be linked to their ability to induce thiobarbituric acid-reactive substances, with DBA being among the more potent inducers. oup.com

EndpointOrganism/Cell LineKey FindingsSource
8-hydroxydeoxyguanosine (8-OHdG) adductsMale B6C3F1 miceSignificant increase in 8-OHdG/deoxyguanosine ratios in liver nuclear DNA after acute oral administration. iarc.fr
8-OHdG contentMale B6C3F1 miceIncreased in liver nuclear DNA after administration in drinking water for 3-10 weeks. iarc.fr
Oxidative StressRodentsDBA induces lipid peroxidation in the liver. oup.com

Mutagenicity in Bacterial Systems (e.g., Salmonella typhimurium)

This compound has demonstrated mutagenic properties in various bacterial assay systems. nih.goviarc.fr It has been found to be mutagenic in Salmonella typhimurium strain TA100 in the Ames fluctuation test, both with and without metabolic activation. iarc.froup.com It also showed mutagenic activity in strain TA98. iarc.fr

The mutagenic potency of haloacetic acids, including DBA, has been observed to be inversely related to the number of halogen atoms in the molecule. researchgate.net For instance, bromoacetic acid has been reported to be significantly more mutagenic than this compound. researchgate.net The brominated acetic acids are generally more cytotoxic and mutagenic than their chlorinated counterparts. researchgate.net

Bacterial StrainMetabolic ActivationResultSource
Salmonella typhimurium TA100With and withoutMutagenic iarc.frca.gov
Salmonella typhimurium TA98Not specifiedMutagenic iarc.fr
Salmonella typhimurium TA100With and withoutPositive in Ames fluctuation test oup.com

Genotoxicity in Mammalian Cell Lines and in vivo Models

The genotoxicity of this compound extends to mammalian systems. nih.gov Research has shown that DBA can induce DNA damage in various rodent and human cell lines. nih.gov For example, it has been found to cause DNA strand breaks in Chinese hamster ovary (CHO) cells. nih.govresearchgate.net

In vivo studies have also provided evidence of DBA's genotoxic potential. It has been shown to cause the formation of micronuclei in male mice. nih.gov The genotoxicity of haloacetic acids in mammalian cells often shows a trend where brominated compounds are more potent than their chlorinated analogs. researchgate.netnih.gov Specifically, the genotoxic potential often decreases as the number of halogen substitutions increases. researchgate.net

Model SystemEndpointKey FindingsSource
Chinese hamster ovary (CHO) cellsDNA strand breaks (Comet assay)DBA induced DNA strand breaks. nih.govresearchgate.net
Male mice (in vivo)Micronucleus formationDBA induced micronuclei. nih.gov
Mammalian cellsGenotoxicity rankingBrominated haloacetic acids are generally more genotoxic than chlorinated ones. researchgate.netnih.gov

DNA Hypomethylation and Gene Expression Alterations (e.g., c-myc, IGF-II)

A significant aspect of this compound's toxicological profile is its ability to induce DNA hypomethylation, a change that can alter gene expression and contribute to carcinogenesis. nih.govnih.gov Studies in both female B6C3F1 mice and male F344 rats have shown that DBA administration in drinking water leads to a dose-dependent and time-dependent decrease in the 5-methylcytosine (B146107) content of liver DNA. nih.govoup.com

This hypomethylation has been specifically observed in the promoter regions of important genes like the proto-oncogene c-myc and the growth factor gene IGF-II. nih.govnih.gov For example, in mice, DBA exposure led to hypomethylation of the c-myc gene and a significant reduction in the methylation of CpG sites within the IGF-II gene. nih.gov These epigenetic changes were correlated with increased mRNA expression of both c-myc and IGF-II in the liver of mice, and of c-myc in rats. nih.govnih.gov These findings suggest that DNA hypomethylation and the subsequent altered expression of key genes are potential early events in DBA-induced hepatocarcinogenicity. nih.govnih.gov

EffectGeneAnimal ModelKey FindingsSource
DNA HypomethylationGlobal DNAFemale B6C3F1 mice and male F344 ratsDose- and time-dependent decrease in 5-methylcytosine content in liver DNA. nih.govoup.com
Gene-specific Hypomethylationc-mycFemale B6C3F1 mice and male F344 ratsInduced hypomethylation in the liver. nih.gov
Gene-specific HypomethylationIGF-IIFemale B6C3F1 miceReduced methylation of CpG sites. nih.gov
Increased mRNA Expressionc-myc and IGF-IIFemale B6C3F1 miceIncreased mRNA levels in the liver. nih.govnih.gov
Increased mRNA Expressionc-mycMale F344 ratsDose-dependent increase in mRNA expression. nih.gov

Role of Glyoxylate (B1226380) Metabolite in Genotoxicity

The biotransformation of this compound is a key factor in its toxicity. In both rats and humans, DBA is primarily metabolized in the liver cytosol to glyoxylate. nih.govnih.gov This metabolic conversion is a glutathione-dependent process catalyzed by the enzyme glutathione (B108866) S-transferase-zeta (GST-zeta). nih.govnih.gov

Importantly, the metabolite glyoxylate is itself genotoxic. nih.gov It has been shown to be mutagenic in several strains of Salmonella typhimurium, including TA100, TA102, and TA104. nih.gov This suggests that the genotoxicity of DBA may, at least in part, be mediated by its conversion to glyoxylate. nih.govnih.gov Following its formation, glyoxylate can be further metabolized through several pathways, including transamination to glycine, decarboxylation to carbon dioxide, and oxidation to oxalate. nih.govnih.gov

MetabolitePrecursorKey EnzymeGenotoxic ActivitySource
GlyoxylateThis compoundGlutathione S-transferase-zeta (GST-zeta)Mutagenic in Salmonella typhimurium (TA100, TA102, TA104). nih.govnih.gov

Immunotoxicological Investigations of this compound

Effects on Spleen and Thymus Weight

This compound has been shown to exert immunotoxic effects, with notable changes observed in the weights of the spleen and thymus in animal models. nih.govoup.com In studies involving BALB/c mice administered DBA orally, a dose-dependent increase in spleen weight and a dose-dependent decrease in thymus weight were observed. nih.govoup.com

Similarly, in female B6C3F1 mice exposed to DBA in their drinking water, a significant decrease in the absolute weight of the thymus was noted at higher exposure levels. who.inttandfonline.com These changes in immune organ weight, such as cortical atrophy in the thymus and white pulp shrinkage in the spleen, are indicative of DBA's immunotoxic potential. nih.gov

OrganAnimal ModelEffect on WeightSource
SpleenBALB/c miceDose-dependent increase nih.govoup.com
ThymusBALB/c miceDose-dependent decrease nih.govoup.com
ThymusFemale B6C3F1 miceSignificant decrease in absolute weight at high doses who.inttandfonline.com

Impact on Spleen Macrophage Numbers and Humoral Immunity

Studies on female B6C3F1 mice exposed to this compound (DBA) in their drinking water for 28 days have revealed effects on the spleen. who.int An increase in the number of spleen macrophages was observed in a dose-dependent manner, which is an indicator of immunotoxicity. who.int Specifically, a significant increase in the absolute number of splenic macrophages was noted at a high dose, while a decrease was seen at a mid-range dose. tandfonline.com

In terms of humoral immunity, a significant dose-dependent reduction in the spleen's IgM antibody-forming cell response to sheep erythrocytes was found, indicating a decrease in this aspect of the immune system. who.int However, other research did not find a significant impact on humoral immunity, as measured by the IgM plaque assay and serum IgM anti-sheep erythrocyte titers. tandfonline.comresearchgate.net

The table below summarizes the effects of this compound on Spleen Macrophages and Humoral Immunity in B6C3F1 mice.

Interactive Data Table: Effect of this compound on Spleen Macrophages and Humoral Immunity

ParameterEffectDose InformationReference
Spleen Macrophage NumbersIncreased in a dose-dependent manner≥ 0.5 g/litre in drinking water who.int
Spleen Macrophage NumbersSignificant increase in absolute number1000 mg/L in drinking water tandfonline.com
Spleen Macrophage NumbersSignificant decrease in absolute number500 mg/L in drinking water tandfonline.com
Humoral Immunity (Spleen IgM antibody-forming cell response)Significant dose-dependent reduction≥ 0.5 g/litre in drinking water who.int
Humoral Immunity (IgM plaque assay and serum IgM anti-SRBC titers)No significant effectNot specified tandfonline.comresearchgate.net

Molecular and Cellular Mechanisms of Immunotoxicity

The precise molecular and cellular mechanisms underlying the immunotoxicity of this compound (DBA) are not yet fully understood. researchgate.net However, research points towards apoptosis, or programmed cell death, as a potential key mechanism. nih.govoup.com

Studies in BALB/c mice have shown that oral administration of DBA leads to histological changes, including cortical atrophy of the thymus and shrinkage of the white pulp in the spleen, along with apoptosis of numerous splenic and thymic lymphocytes. nih.govoup.com This was accompanied by altered proliferative function of these lymphocytes. nih.govoup.com

Further investigation into the molecular pathways suggests the involvement of the Fas/FasL signaling pathway in mediating this apoptosis. nih.govoup.com DBA treatment was found to increase the expression of Fas and FasL proteins and alter the expression of apoptosis-related genes such as Fas, TRAF2, bcl-2, and bax in a dose-dependent manner. nih.gov

In vitro studies using murine T-cells have also indicated that DBA can induce apoptosis through a mitochondria-dependent pathway. nih.gov This includes a decrease in the mitochondrial trans-membrane potential and an increase in the expression of cleaved caspase-3. nih.gov Additionally, DBA was found to activate the mitogen-activated protein kinases (MAPKs) signaling pathways (p38, ERK1/2, and JNK1/2) and their downstream transcription factors, ATF-2 and Elk-1. nih.gov

Reproductive and Developmental Toxicity Research

Spermatogenic Effects and Testicular Morphology

This compound (DBA) has been shown to induce testicular toxicity in male rats, affecting sperm quality and testicular structure. oup.comoup.com Studies involving oral administration of DBA have demonstrated adverse effects on sperm motility and morphology. nih.govnih.gov

Key histopathologic changes observed in the testes of rats exposed to DBA include:

Retention of late-stage spermatids : Specifically, Step 19 spermatids are retained in the seminiferous epithelium. nih.govcapes.gov.br

Abnormal spermatid development : This includes the fusion of mature spermatids and the formation of atypical residual bodies. capes.gov.br

Sertoli cell changes : Vacuolation of the Sertoli cell cytoplasm has been noted, suggesting that the testicular effects of DBA may be secondary to changes in these crucial support cells. capes.gov.br

Seminiferous tubule atrophy : Marked atrophy of the seminiferous tubules has been observed after prolonged exposure. capes.gov.br

These effects appear to be dose-dependent, with more severe changes occurring at higher exposure levels. nih.gov For instance, at high doses, there are significant reductions in testis and epididymis weights, testicular sperm head counts, and cauda sperm counts. nih.gov Even at lower doses, effects on spermiation have been observed. nih.govcapes.gov.br

The table below summarizes the spermatogenic and testicular effects of this compound in rats.

Interactive Data Table: Spermatogenic and Testicular Effects of this compound in Rats

EffectDetailsReference
Sperm Quality Altered sperm morphology and motility nih.gov
Decreased epididymal sperm counts nih.govnih.gov
Testicular Morphology Retention of Step 19 spermatids nih.govcapes.gov.br
Abnormal development of late spermatids nih.gov
Formation of atypical residual bodies capes.gov.br
Vacuolation of Sertoli cell cytoplasm capes.gov.br
Marked atrophy of seminiferous tubules capes.gov.br
Organ Weights Reduced testis and epididymis weights nih.gov

Two-Generation Reproductive Toxicity Studies

Two-generation reproductive toxicity studies have been conducted in rats to assess the long-term effects of this compound (DBA) on reproductive health across generations. In one such study, Crl:SD rats were given DBA in their drinking water. nih.gov

The study revealed that at higher concentrations, DBA led to altered sperm production in both the parental (P) and first filial (F1) generation males. nih.gov This was characterized by the retention of Step 19 spermatids in the seminiferous tubules, sometimes associated with residual bodies. nih.gov Some epididymal changes, such as an increased amount of exfoliated spermatogenic cells and hypospermia, were also observed, though inconsistently. nih.gov In a few F1 generation males at the highest dose, unilateral abnormalities of the epididymis were noted and considered reproductive tract malformations. nih.gov

Despite these effects on male reproductive parameters, the study did not find reproductive or developmental effects in female rats exposed to even the highest concentrations of DBA. nih.gov The study also noted other effects at various dose levels, including increased liver and kidney weights in both sexes and generations, and reduced body weights and feed consumption at higher doses. nih.gov

Placental Transfer and Fetal Tissue Uptake

The placenta plays a crucial role in regulating the transfer of substances from the mother to the fetus. biosciproceedings.org While specific studies on the placental transfer and fetal tissue uptake of this compound are limited, research on other compounds provides insight into the general mechanisms.

The transfer of nutrients and other substances across the placenta is a complex process involving both passive diffusion and active transport systems mediated by specific proteins. biosciproceedings.orgfrontiersin.org For example, the transfer of long-chain polyunsaturated fatty acids is facilitated by placental delivery, and there is evidence of selective accumulation of certain fatty acids in placental tissue. nih.gov

Studies have shown that other halogenated acetic acids, such as trichloroacetic acid and dichloroacetic acid, which are metabolites of trichloroethylene, can be transferred across the placenta to the fetus in mammals. core.ac.uk This suggests the potential for this compound to also cross the placental barrier and reach fetal tissues.

Maternal metabolic conditions, such as gestational diabetes, can alter placental lipid transport and potentially enhance the availability of lipids to the fetus. frontiersin.org This highlights how maternal health can influence the transfer of substances to the developing fetus. frontiersin.org

Developmental Toxicity in Various Animal Models

This compound (DBA) has been shown to be developmentally toxic in animal models. In rat whole embryo culture studies, DBA was found to be dysmorphogenic, causing primarily defects in rotation and heart development. nih.gov To a lesser extent, it also caused defects in the prosencephalon, visceral arches, and eyes. nih.gov Interestingly, the rat neural tube appeared to be less sensitive to DBA compared to the mouse. nih.gov A notable finding in both rats and mice exposed to DBA was a significant incidence of delayed caudal development. nih.gov

In a study using pregnant mice, exposure to DBA in drinking water resulted in decreased litter sizes. oup.com However, in a range-finding developmental toxicity study in rats, reproductive and developmental parameters were largely unaffected, although there were exposure-related decreases in pup body weights, which were considered secondary to reduced water and feed consumption by the dams. researchgate.net

Chronic exposure to DBA in rabbits resulted in a reduction in the number of primordial follicles in the ovaries of both prepubertal and adult animals, indicating a potential impact on female reproductive longevity. oup.com

The table below summarizes the developmental toxicity findings for this compound in different animal models.

Interactive Data Table: Developmental Toxicity of this compound in Animal Models

Animal ModelExposure MethodKey FindingsReference
Rat (Whole Embryo Culture)In vitroRotation and heart defects, prosencephalic, visceral arch, and eye defects, delayed caudal development nih.gov
MouseDrinking waterDecreased litter sizes oup.com
RatDrinking waterDecreased pup body weights (secondary to maternal toxicity) researchgate.net
RabbitDrinking waterReduction in primordial follicle numbers in ovaries oup.com

Neurotoxicity and Other Systemic Effects of this compound

This compound (DBA), a disinfection byproduct found in drinking water, has been the subject of toxicological research to understand its potential systemic effects, including neurotoxicity. nih.govewg.org

Studies in animal models have demonstrated that exposure to this compound can lead to neuromuscular toxicity. In research involving Fischer 344 rats, administration of DBA in drinking water resulted in concentration-dependent neuromuscular effects. nih.gov These effects included limb weakness, mild abnormalities in gait, and hypotonia (reduced muscle tone). nih.govcanada.ca Additionally, sensorimotor depression, characterized by decreased responses to stimuli like tail-pinches and clicks, was observed across all tested concentrations. nih.gov At the highest exposure levels, more pronounced signs such as decreased activity and chest clasping were noted. nih.govoup.com

The onset of these neurotoxic effects was observed as early as one month into the exposure period. nih.gov Pathological examination revealed degeneration of nerve fibers within the spinal cord as a major finding in animals exposed to mid and high concentrations of DBA. nih.gov Cellular vacuolization, primarily in the spinal cord's gray matter and occasionally in the white matter tracts, was also reported. nih.gov

Exposure to this compound has been shown to induce liver changes in animal studies. nih.gov One of the prominent effects observed is hepatomegaly, which is an increase in liver weight. who.int This has been noted in both mice and rats exposed to DBA. nih.govwho.int In B6C3F1 mice, DBA administration led to increased absolute and relative liver weights. who.int Similarly, in F344 rats, liver weights were greater in all exposed groups compared to controls. nih.gov

Alongside hepatomegaly, the accumulation of glycogen (B147801) in the liver is another significant finding. nih.govnih.gov Histological examinations have revealed glycogen accumulation within hepatocytes. nih.gov This effect has been observed in both mice and rats. nih.govnih.gov Research suggests that DBA, similar to its analog dichloroacetic acid, induces glycogen accumulation. nih.gov The excessive accumulation of glycogen can lead to a clear or pale appearance of hepatocytes in histological sections. mdpi.com

Studies on the systemic effects of this compound have also reported alterations in kidney weight in exposed animals. In studies with female B6C3F1 mice, kidney weights were found to be elevated in multiple dose groups. who.int Similarly, in a study involving neonatal and pubertal mice, an increase in kidney weight was observed in females from the high-dose group at 3 weeks of age. oup.com

However, the findings regarding kidney weight are not always consistent across different studies and experimental conditions. For instance, in the same study on neonatal and pubertal mice, males in a high-dose group showed a decrease in kidney weight at 7 weeks of age. oup.com Another study reported a body-weight-independent increase in kidney weight that was not consistently related to the dose, suggesting a complex and possibly non-toxic response.

Gastrointestinal disturbances, specifically diarrhea, have been noted as a clinical symptom in animals exposed to this compound. In a study characterizing the neurotoxicity of DBA in rats, concentration-related diarrhea was observed early in the exposure period. nih.gov Another study reported diarrhea as one of the observed clinical symptoms in rats following acute oral exposure to DBA. who.int

Kidney Weight Alterations

Metabolism and Pharmacokinetics of this compound

The study of the metabolism and pharmacokinetics of this compound is crucial for understanding its biological fate and toxicological profile.

Following oral exposure in rats, this compound is rapidly absorbed from the gastrointestinal tract. nih.goviarc.fr Peak concentrations of DBA in the blood have been observed within one hour after gavage administration, indicating rapid intestinal absorption. who.int The oral bioavailability of this compound in male F344/N rats has been estimated to be around 30%. nih.govnih.gov This lower bioavailability compared to some other haloacetic acids is attributed to a significant first-pass metabolism in the liver. nih.govnih.gov

Once absorbed, this compound is distributed in the body. Studies have shown that it does not bind significantly to plasma proteins or accumulate in blood cells following intravenous administration. who.int As DBA is not lipophilic at physiological pH, it is suggested to have a low tendency to accumulate in fat. who.int However, DBA has been shown to cross the placenta and can be detected in fetal tissues and amniotic fluid. nih.gov It has also been measured in testicular interstitial fluid in male rats. nih.gov

Metabolic Pathways: Role of Glutathione-S-transferase Zeta (GST-zeta) and Glyoxylic Acid Formation

The biotransformation of this compound (DBA) is a critical aspect of its toxicology, with the primary metabolic process occurring in the liver. This conversion is predominantly a glutathione-dependent process catalyzed by the enzyme Glutathione S-transferase zeta (GST-zeta), also known as maleylacetoacetate isomerase. iarc.frnih.gov GST-zeta is a multifunctional enzyme involved in the catabolism of phenylalanine and tyrosine. mybiosource.comgenecards.org

The GST-zeta-mediated metabolism of dihaloacetates like DBA into glyoxylate is a multi-step process. iarc.fr It begins with the displacement of a bromide ion by glutathione (GSH), forming an intermediate compound, S-(α-halocarboxymethyl)glutathione. iarc.frnih.gov This intermediate is then hydrolyzed to create S-(α-hydroxycarboxymethyl)glutathione. The process culminates in the elimination of glutathione, which yields glyoxylate. iarc.fr This metabolic conversion occurs mainly in the cytosol of liver cells. iarc.frnih.gov

Subsequent to its formation, glyoxylate can enter various metabolic pathways. It can be oxidized to form oxalate, undergo transamination to produce glycine, or be decarboxylated to carbon dioxide. iarc.frnih.gov

A significant characteristic of the interaction between DBA and GST-zeta is the phenomenon of "suicide inhibition." iarc.fr DBA acts as a suicide substrate, meaning that during the catalytic process, an intermediate metabolite is formed that irreversibly binds to and inactivates the GST-zeta enzyme. iarc.frnih.gov This inactivation can lead to a reduced rate of metabolism for other dihaloacetates. nih.gov Research has shown that a single injection of DBA can significantly reduce GST-zeta activity in the rat liver. iarc.fr

In addition to the primary GST-zeta pathway, research findings also indicate the existence of a secondary metabolic pathway for DBA that is not dependent on GST-zeta but also results in the formation of glyoxylic acid. nih.govnih.gov

EnzymeRole in DBA MetabolismResulting Metabolite
Glutathione-S-transferase Zeta (GST-zeta) Primary catalyst for the glutathione-dependent biotransformation of DBA. iarc.frnih.govGlyoxylic Acid. iarc.fr
Unknown Secondary, non-GST-zeta dependent pathway. nih.govnih.govGlyoxylic Acid. nih.gov

Excretion and Clearance

The elimination of this compound from the body is predominantly achieved through metabolic processes rather than direct excretion. nih.gov Studies in male F344/N rats have demonstrated that only a very small fraction of the parent compound is excreted unchanged. Following an intravenous dose, less than 3% is found in the urine, and less than 0.1% is eliminated in the feces. nih.gov

DBA is absorbed rapidly from the gastrointestinal tract following oral administration, with maximum blood concentrations being observed within one hour in rats. nih.govwho.int However, it undergoes significant first-pass metabolism in the liver, which results in a comparatively low oral bioavailability, estimated to be around 30% in rats. nih.gov

The clearance of DBA from the blood is rapid, largely due to its efficient metabolism. The plasma half-life of dibromoacetate after intravenous injection in male F344/N rats is approximately 30 to 40 minutes. nih.gov The rate of metabolic clearance is influenced by the halogen composition of the acid; bromine substitution leads to a faster rate of clearance. Consequently, dibromoacetate is cleared at about twice the rate of dichloroacetate. nih.gov The rapid disappearance of DBA from the blood, coupled with minimal excretion of the parent compound, underscores that biotransformation is the primary mechanism for its clearance. who.int

ParameterFinding in F344/N Rats
Primary Elimination Route Metabolism. nih.gov
Urinary Excretion (Unchanged) < 3% of intravenous dose. nih.gov
Fecal Elimination (Unchanged) < 0.1% of intravenous dose. nih.gov
Time to Max. Blood Concentration (Oral) 1 hour. nih.gov
Oral Bioavailability ~30%. nih.gov
Plasma Half-Life (Intravenous) 30-40 minutes. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically Based Pharmacokinetic (PBPK) models are mathematical tools used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemical compounds in the body. oup.com For this compound, PBPK models have been developed to provide a quantitative understanding of its kinetics and internal dosimetry, particularly in F344 rats. nih.govnih.gov

These models are structured to represent key physiological compartments and metabolic processes. A central feature of DBA PBPK models is the detailed representation of its hepatic metabolism, which is the main route of elimination. nih.gov The models explicitly incorporate the primary metabolic pathway catalyzed by GST-zeta, including the mechanism of suicide inhibition where an intermediate metabolite irreversibly binds to and inactivates the enzyme. nih.govnih.gov Furthermore, these models account for a secondary, non-GST-zeta metabolic pathway that also produces glyoxylate. nih.gov

The PBPK models for DBA are designed to track the concentrations of the parent compound (DBA) as well as its key metabolites, such as glyoxylate and oxalate, throughout the various compartments of the model. nih.gov To ensure their accuracy and predictive power, these models are calibrated and validated using experimental data from various exposure scenarios, including intravenous, oral gavage, and drinking water administration. nih.govnih.gov

The development of these PBPK models is crucial for improving risk assessment. By integrating data on physiological parameters and chemical-specific kinetics, the models can help in extrapolating findings across different doses and species, ultimately aiming to better predict human equivalent doses. nih.govresearchgate.net

Analytical Methodologies for Dibromoacetic Acid in Environmental and Biological Matrices

Advanced Chromatographic Techniques for Trace Analysis

Chromatographic methods are the cornerstone for the analysis of dibromoacetic acid, offering high sensitivity and selectivity. These techniques typically involve a separation step followed by detection.

Gas Chromatography with Electron Capture Detection (GC-ECD)

Gas chromatography coupled with an electron capture detector (GC-ECD) is a well-established and widely used technique for the determination of haloacetic acids, including this compound. gcms.czacs.org This method offers high sensitivity to halogenated compounds, resulting in extremely low detection limits. gcms.cz

The general procedure involves the extraction of this compound from the sample, typically water, followed by a derivatization step to convert the non-volatile acid into a more volatile ester, usually a methyl ester. nih.govkeikaventures.com This is often achieved through liquid-liquid extraction with a solvent like methyl-tert-butyl-ether (MTBE) and subsequent reaction with acidic methanol (B129727). keikaventures.comaccustandard.com The resulting methyl ester of this compound is then introduced into the gas chromatograph for separation and detected by the ECD. keikaventures.com U.S. EPA Methods 552.1, 552.2, and 552.3 are standard protocols that utilize this approach for analyzing haloacetic acids in drinking water. who.intlcms.czthermofisher.com

To ensure the accuracy of the identification, a dual-column system with two columns of differing selectivity can be used for confirmational analysis. gcms.cz While highly sensitive, the ECD is selective for electronegative compounds, which include not only halogens but also compounds containing nitrogen or sulfur, which can sometimes lead to interferences. diva-portal.org

Ion Chromatography with Electrospray Ionization Tandem Mass Spectrometry (IC-ESI-MS/MS)

Ion chromatography (IC) coupled with electrospray ionization tandem mass spectrometry (IC-ESI-MS/MS) has emerged as a powerful alternative to GC-ECD for the analysis of this compound and other haloacetic acids. nih.govthermofisher.com This technique offers the significant advantage of direct injection of aqueous samples without the need for laborious extraction and derivatization steps, leading to faster and more streamlined analyses. lcms.czthermofisher.com

In this method, the sample is injected directly into the ion chromatograph, where the haloacetic acids are separated on an anion-exchange column. lcms.cz The separated analytes then enter the mass spectrometer, where they are ionized by electrospray ionization (ESI) and detected by tandem mass spectrometry (MS/MS). rsc.orgnih.gov The high selectivity of MS/MS detection minimizes matrix interference, enhancing the sensitivity and reliability of the method. lcms.cz

U.S. EPA Method 557 is a validated method that employs IC-ESI-MS/MS for the determination of haloacetic acids, including this compound, in drinking water. thermofisher.comlcms.cz This approach allows for the simultaneous analysis of multiple disinfection byproducts. rsc.orgnih.gov The use of a matrix diversion valve can further minimize signal suppression from the sample matrix, ensuring a cleaner ion source and consistent sensitivity. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) provide robust and sensitive platforms for the analysis of this compound. rsc.org These methods are particularly advantageous as they often allow for direct aqueous injection, simplifying sample preparation. scielo.br

One approach involves the use of hydrophilic interaction chromatography (HILIC) coupled with LC-MS/MS. scielo.br Another strategy employs reversed-phase chromatography. lcms.czlcms.cz A study detailed a method using large volume injection (200 μL) with LC coupled to negative electrospray ionization-high resolution mass spectrometry (LVI-LC-ESI(-)-HRMS), which allowed for the determination of 13 haloacetic acids, including this compound, in a single 16-minute run. rsc.org The use of volatile ion-pairing reagents, such as di-n-butylamine, in the mobile phase can optimize the separation and sensitivity of the haloacetic acids. dss.go.th

Optimization of Sample Preparation and Derivatization Procedures

Effective sample preparation is critical for accurate and reliable analysis of this compound, especially when using GC-based methods. The most common approach involves liquid-liquid extraction (LLE) followed by derivatization. keikaventures.com

U.S. EPA Method 552.2, for example, specifies adjusting a 40 mL water sample to a pH below 0.5, followed by extraction with 4 mL of methyl-tert-butyl-ether (MTBE). accustandard.com The haloacetic acids are then converted to their methyl esters by adding acidic methanol and gentle heating. accustandard.com A subsequent back-extraction with a saturated sodium bicarbonate solution neutralizes the extract before GC analysis. keikaventures.comaccustandard.com The ratio of acidic methanol to the MTBE extract can significantly affect the methylation process, with higher ratios generally favoring the detection of the analytes.

For preservation, samples are typically stored at 4°C in the dark, and a quenching agent like ammonium (B1175870) chloride is added to stop any further formation of disinfection byproducts. keikaventures.com

Method Detection Limits and Quantification Levels for Environmental Monitoring

The ability to detect this compound at very low concentrations is essential for environmental monitoring and regulatory compliance. Different analytical methods offer varying levels of sensitivity.

For GC-ECD methods, the U.S. EPA has established method detection limits (MDLs). For instance, EPA Method 552.2 reports an MDL of 0.066 µg/L for this compound. who.intnih.gov Another EPA method, 552.1, which also uses GC-ECD after ion-exchange extraction and derivatization, has a reported detection limit of 0.09 µg/L. nih.gov A liquid-liquid microextraction and derivatization GC-ECD method (EPA Method 552.3) has also been developed. epa.gov The USGS has reported MDLs for nine haloacetic acids, including this compound, ranging from 0.11 to 0.45 µg/L using a GC-ECD method. usgs.gov

IC-ESI-MS/MS methods also achieve very low detection limits. One EPA method using this technique reports a detection limit of 0.015 µg/L for this compound in drinking water. nih.goviarc.fr A non-suppressed IC-ESI-MS/MS method reported low limits of quantification (LOQ) between 0.48 and 1.13 μg L−1 for several disinfection byproducts. rsc.orgnih.gov

LC-MS methods have also demonstrated high sensitivity. A method using LC-ESI-MS with a volatile ion-pairing reagent achieved detection limits ranging from 24 to 118 pg/mL (ng/L). dss.go.th An LC-MS/MS method using hydrophilic interaction chromatography reported LOQs between 0.08 and 2.0 µg L-1 after a 125-fold pre-concentration step. scielo.br

Table 1: Method Detection and Quantification Limits for this compound

Analytical Method Detection/Quantification Limit Matrix Reference
GC-ECD (EPA Method 552.2) 0.066 µg/L (MDL) Drinking Water who.intnih.gov
GC-ECD (EPA Method 552.1) 0.09 µg/L (MDL) Drinking Water nih.gov
GC-ECD (USGS) 0.11 - 0.45 µg/L (MDL range for 9 HAAs) Water usgs.gov
IC-ESI-MS/MS (EPA) 0.015 µg/L (Detection Limit) Drinking Water nih.goviarc.fr
Non-suppressed IC-ESI-MS/MS 0.48 - 1.13 µg/L (LOQ range) Water rsc.orgnih.gov
LC-ESI-MS 24 - 118 pg/mL (Detection Limit range) Water dss.go.th
LC-MS/MS (HILIC with SPE) 0.08 - 2.0 µg/L (LOQ range) Drinking Water scielo.br
LC-MS/MS (HILIC direct injection) 10 - 500 µg/L (LOQ range) Drinking Water scielo.br
LVI-LC-ESI(-)-HRMS <1 µg/L (Quantification Limit) Tap Water rsc.org

Development of High-Throughput and Miniaturized Analytical Platforms

The need to analyze a large number of samples for exposome research and routine monitoring has driven the development of high-throughput and miniaturized analytical platforms. nih.govresearchgate.net Solid-phase extraction (SPE) in a 96-well plate format is a key technology in this area, allowing for the simultaneous processing of many samples. nih.govacs.org

One study developed a robust and scalable 96-well plate-based SPE protocol for human urine and plasma, optimizing it for a wide range of environmental contaminants, including this compound. researchgate.netacs.org This high-throughput approach significantly reduces sample processing time compared to traditional methods like protein precipitation. nih.gov For instance, extracting 1000 biological samples using the 96-well SPE plate protocol could be accomplished in 3 days, whereas a routine protein precipitation workflow would require 29 days. nih.gov

Furthermore, analytical methods are being developed to be faster and more efficient. A liquid chromatography-high resolution mass spectrometry (LC-HRMS) method was developed for the determination of 13 haloacetic acids with a total analysis time of just 16 minutes, facilitated by large volume injection and minimal sample handling. rsc.org Such advancements in automation and speed are crucial for large-scale environmental monitoring and research studies. rsc.orgthermofisher.com

Quality Assurance and Quality Control in this compound Analysis

Key components of a robust QA/QC program for DBAA analysis include the use of certified reference materials, adherence to established standard methods, and the routine analysis of various quality control samples. These measures help to monitor and evaluate the performance of the analytical method, identify potential sources of error, and ensure that the data generated are of known and defensible quality.

Certified Reference Materials and Standard Solutions

The foundation of accurate quantitation in analytical chemistry is the use of high-purity reference materials for calibration. For DBAA analysis, Certified Reference Materials (CRMs) are essential. lubeckpsd.comthermofisher.comepa.gov CRMs are produced by accredited organizations and are accompanied by a certificate that provides the material's certified concentration and its uncertainty. thermofisher.comepa.gov These materials are used to prepare calibration standards and to fortify quality control samples.

Laboratories typically prepare a primary stock solution of DBAA from a high-purity CRM. georgia.gov From this stock, a series of calibration standards are prepared by dilution to create a calibration curve, which is used to determine the concentration of DBAA in unknown samples. regulations.gov The stability of these standard solutions is critical; studies have shown that aqueous primary dilution standards of DBAA can be stable for extended periods when stored properly. regulations.gov In addition to CRMs for DBAA itself, CRMs for potential interferences and surrogates are also utilized.

Several suppliers offer CRMs for this compound, often dissolved in a solvent like methyl tert-butyl ether (MTBE) at a certified concentration, for example, 1000 µg/mL. lubeckpsd.com These products are manufactured under internationally recognized standards such as ISO 17034 and ISO 17025. thermofisher.com

Laboratory Control Samples and Matrix Spikes

To monitor the performance and accuracy of the analytical method, various fortified samples are analyzed alongside environmental samples.

Matrix Spikes (MS) and Matrix Spike Duplicates (MSD): To evaluate the effect of the sample matrix on the analytical method, a matrix spike is prepared by adding a known amount of DBAA to a separate aliquot of an actual environmental sample. thermofisher.com The recovery of the spike is calculated, which indicates whether the sample matrix (e.g., other chemicals in the water) interferes with the detection of DBAA. thermofisher.com A Matrix Spike Duplicate (MSD), a second spiked aliquot of the same sample, is often analyzed to assess the precision of the method in the specific matrix. The Relative Percent Difference (RPD) between the MS and MSD results is calculated and compared to established limits. corbetwatersupply.com Similar to the LCS, the acceptance criteria for MS recovery are often set at 70-130%. lubeckpsd.comusgs.gov However, if recovery falls outside this range, it may indicate a matrix-induced bias, and the data should be flagged accordingly. synectics.net

The following table summarizes typical acceptance criteria for LCS and MS/MSD analyses for haloacetic acids, including DBAA.

QC Parameter Typical Acceptance Criteria Purpose
Laboratory Control Sample (LCS) Recovery70 - 130%Monitors overall method accuracy
Matrix Spike (MS) Recovery70 - 130%Assesses matrix effects on accuracy
Relative Percent Difference (RPD) for MS/MSD≤ 30%Assesses matrix effects on precision

This table presents generalized acceptance criteria based on multiple sources. lubeckpsd.comgeorgia.govcorbetwatersupply.comusgs.gov

A study validating a method for haloacetic acid formation potential reported the following results for quality control samples containing DBAA, demonstrating typical performance.

Sample Type DBAA Concentration (µg/L) Number of Replicates Mean Percent Recovery Standard Deviation (%)
Quality Control Sample 55.016109%16%
Quality Control Sample 5050.015116%27%

Data sourced from a USGS Scientific Investigations Report. usgs.gov

Blanks, Surrogates, and Internal Standards

Blanks: Several types of blank samples are analyzed to check for contamination. A Laboratory Reagent Blank (LRB), consisting of analyte-free water and all reagents, is processed with each batch of samples to ensure that the analytical system and reagents are not introducing contamination. synectics.net If the LRB contains DBAA at a concentration above a certain level (e.g., greater than the Method Detection Limit or one-third of the Minimum Reporting Level), corrective actions must be taken. synectics.netgcms.cz

Surrogates: A surrogate is a compound that is chemically similar to the analytes of interest but not expected to be present in environmental samples. synectics.netsouthwickma.org A known amount of a surrogate, such as 2,3-dibromopropionic acid, is added to every sample, blank, and standard before extraction. synectics.net Surrogate recovery is a measure of the efficiency of the sample preparation and analysis process for each individual sample. Acceptable surrogate recovery is typically in the range of 70-130%. usgs.gov Failure to meet this criterion may indicate a problem with that specific sample, which may need to be re-extracted and reanalyzed. usgs.gov

Internal Standards (IS): An internal standard, such as 1,2,3-trichloropropane, is added to every sample extract just before analysis by gas chromatography. The IS is used to compensate for variations in injection volume and instrument response, improving the precision of the results. The response of the internal standard is monitored to ensure it is within acceptable limits, indicating consistent instrument performance. usgs.gov

Method Detection Limits and Reporting Limits

The Method Detection Limit (MDL) is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. epa.govepa.gov The MDL is not a fixed value but is determined experimentally by a laboratory by analyzing at least seven replicate samples spiked at a low concentration (typically 2 to 10 times the estimated MDL). epa.gov The MDL for DBAA varies depending on the analytical method and instrument. For example, EPA Method 552.2 has a reported MDL of 0.066 µg/L for DBAA, while Standard Method 6251B has an MDL of 0.065 µg/L. who.intcityofperkins.net EPA Method 552.3 reports a detection limit range for DBAA, which is compound, instrument, and matrix dependent. epa.gov

The Minimum Reporting Level (MRL) is the lowest concentration that a laboratory can confidently quantify. It is set by regulatory programs and is typically higher than the MDL. For the five regulated haloacetic acids (HAA5), which includes DBAA, the EPA has established MRLs for compliance monitoring purposes. regulations.gov

Inter-laboratory Comparison and Proficiency Testing

Participation in inter-laboratory comparison studies, also known as proficiency testing (PT), is a crucial element of a laboratory's QA program. asurequality.com In these studies, a PT provider sends "blind" samples with unknown concentrations of analytes to multiple laboratories. lgcstandards.com Each laboratory analyzes the samples and reports its results to the provider. The provider then assesses the performance of each laboratory against the known concentration and against the results from all participating labs. uni-stuttgart.de

This process provides an independent and objective assessment of a laboratory's analytical capabilities and helps to ensure comparability of data among different laboratories. asurequality.com Successful participation in PT schemes is often a requirement for laboratory accreditation to standards like ISO/IEC 17025. lgcstandards.com Several organizations offer proficiency testing programs that include this compound in drinking water matrices. eurofins.delgcstandards.comuni-stuttgart.deielab.es The results from these programs, often expressed as Z-scores, allow laboratories to benchmark their performance over time. uni-stuttgart.de

Risk Assessment and Regulatory Science of Dibromoacetic Acid

Establishing Regulatory Guidelines and Maximum Contaminant Levels (MCLs) for Haloacetic Acids

Regulatory bodies worldwide have established guidelines for a group of five haloacetic acids (HAA5) in drinking water, which includes dibromoacetic acid. acs.orgepa.gov These guidelines are created to protect public health from the potential long-term health risks associated with DBP exposure, while ensuring that water disinfection remains effective against microbial pathogens. acs.orgnh.gov

In the United States, the Environmental Protection Agency (EPA) has set a Maximum Contaminant Level (MCL) of 60 µg/L for the sum of the HAA5 group. epa.govnih.govepa.gov This group consists of monochloroacetic acid, dichloroacetic acid, trichloroacetic acid, monobromoacetic acid, and this compound. epa.govnh.gov The MCL is an enforceable standard for public water systems and is based on a running annual average of quarterly samples. nh.gov For this compound specifically, there is no individual MCLG (Maximum Contaminant Level Goal), which is a non-enforceable health goal set at a level where no known or anticipated adverse health effects would occur. epa.gov

Similarly, Health Canada has established a Maximum Acceptable Concentration (MAC) for total HAA5 of 0.08 mg/L (80 µg/L), also based on a locational running annual average of quarterly samples. canada.ca This guideline is designed to be protective against the health effects of all haloacetic acids, with a primary focus on dichloroacetic acid (DCA) due to its significant health concerns and higher concentrations found in drinking water. canada.ca

The State of California, through its Office of Environmental Health Hazard Assessment (OEHHA), has also established a Public Health Goal (PHG) for this compound. A PHG is the level of a contaminant in drinking water that is not expected to pose a significant health risk over a lifetime of exposure. ewg.orgca.gov The PHG for this compound is set at 0.03 ppb (or 0.00003 mg/L), a level that protects against cancer and harm to fetal growth and development. ewg.orgca.gov

The following table provides a summary of key regulatory and health guidelines for haloacetic acids, including this compound.

Jurisdiction/Agency Guideline Value Notes
U.S. EPA Maximum Contaminant Level (MCL) for HAA560 µg/LEnforceable standard for the sum of five haloacetic acids. epa.govnih.govepa.gov
Health Canada Maximum Acceptable Concentration (MAC) for HAA580 µg/LBased on a locational running annual average. canada.ca
California OEHHA Public Health Goal (PHG) for this compound0.03 µg/LNon-enforceable goal based on health risk. ewg.orgca.gov
European Union Parametric Value for HAA560 µg/LTo come into effect in January 2026. epa.ie

Quantitative Cancer Risk Assessment and Derivation of Cancer Slope Factors

The quantitative assessment of cancer risk involves developing a cancer slope factor (CSF), which is a measure of the cancer-causing potential of a substance. The CSF is used to estimate the increased cancer risk from a lifetime of exposure to a particular level of a chemical. For this compound, cancer slope factors have been derived from animal bioassay data. acs.org These calculations often use the lower 95% confidence limit of the benchmark dose, which is then converted to a human-equivalent dose. acs.org

One study calculated a cancer slope factor for this compound of 0.210 (mg/kg-day)⁻¹, which is comparable to the 0.250 (mg/kg-day)⁻¹ reported by California's OEHHA. acs.org These values are derived from liver tumor data in mice, which was identified as the most sensitive endpoint across species and tissues in animal bioassays. acs.org

Benchmark dose (BMD) modeling is a preferred scientific method for determining the point of departure for risk assessment, offering a more quantitative approach than the traditional No Observed Adverse Effect Level (NOAEL) method. epa.govresearchgate.net The BMD approach utilizes all available dose-response data to model the relationship between the dose of a chemical and the extent of a toxic effect. researchgate.net The benchmark dose lower confidence limit (BMDL) is typically used as the reference point for establishing health-based guidance values. researchgate.net

For this compound, the California Office of Environmental Health Hazard Assessment (OEHHA) concluded that cancer is the primary adverse health effect and utilized the BMD approach to determine the cancer slope factor from animal toxicology studies. brieflands.com The carcinogenicity studies conducted by the National Toxicology Program (NTP) in male and female mice were central to this analysis. nih.gov Specifically, a BMDL₀₅ (the lower confidence limit on the dose that produces a 5% extra risk) of 1.25 mg/kg bw/day was derived based on data for hepatocellular adenoma, carcinoma, and/or hepatoblastoma. ca.gov

Under California's Proposition 65, a No Significant Risk Level (NSRL) is a safe harbor level for chemicals known to cause cancer. Exposures at or below the NSRL are exempt from the warning requirements of the proposition. researchgate.netca.gov On June 17, 2008, this compound was listed under Proposition 65 as a chemical known to the state to cause cancer. nih.govnih.gov

Subsequently, OEHHA established an NSRL for this compound of 2.8 micrograms per day (µ g/day ). nih.govcanada.caewg.orgresearchgate.netca.govnih.govnih.gov This level was derived based on the most sensitive scientific study of sufficient quality, which was the NTP's carcinogenicity study in male mice. nih.govca.gov The development of this NSRL allows businesses to determine if their discharges or exposures to this compound require a Proposition 65 warning. ca.gov

The table below summarizes the key values related to the cancer risk assessment of this compound.

Parameter Value Basis/Source
IARC Classification Group 2B (Possibly carcinogenic to humans)Sufficient evidence in experimental animals. who.int
Cancer Slope Factor (CSF) 0.210 to 0.250 (mg/kg-day)⁻¹Derived from liver tumor data in mice. acs.org
Benchmark Dose Lower Limit (BMDL₀₅) 1.25 mg/kg bw/dayBased on hepatocellular tumors in mice. ca.gov
No Significant Risk Level (NSRL) 2.8 µ g/day California Proposition 65. nih.govcanada.caewg.orgresearchgate.netca.govnih.govnih.gov

Benchmark Dose (BMD) Modeling for Carcinogenicity

Cumulative Risk Assessment of Disinfection Byproducts in Drinking Water

Humans are exposed to a complex mixture of disinfection byproducts in drinking water, not just this compound in isolation. nih.goviarc.fr Therefore, assessing the cumulative risk from these mixtures is a critical aspect of public health protection. epa.govepa.gov Trihalomethanes (THMs) and haloacetic acids (HAAs) are the two most prevalent groups of DBPs formed during water disinfection with chlorine. iarc.fr

Research indicates that brominated DBPs, including this compound, may be more toxicologically potent than their chlorinated counterparts. nih.govgnest.org Some studies suggest that brominated haloacetic acids are more carcinogenic and are associated with a greater number of attributable cancer cases than trihalomethanes. nih.gov The cytotoxicity of DBPs has been shown to follow the order of iodinated > brominated > chlorinated analogues. thermofisher.com

The challenge in cumulative risk assessment lies in the vast number of DBPs (over 600 identified) and the limited toxicological data for many of them. acs.orgresearchgate.net Current regulations for HAA5 address a fraction of the total DBP mixture. nih.gov The U.S. EPA has explored the feasibility of conducting cumulative risk assessments for DBP mixtures by considering multiple chemicals and exposure routes. epa.govepa.gov One approach involves using a cumulative relative potency factor method to integrate risk from different chemicals in the mixture. epa.gov

A toxicological assessment estimated that the cumulative lifetime cancer risk from exposure to both THMs and HAAs in community water systems is significant, highlighting the importance of considering the combined effects of these byproducts. nih.gov

Epidemiological Research on Human Exposure and Health Outcomes

Epidemiological studies on the health effects of specific haloacetic acids, like this compound, are limited. nih.govnih.goviarc.froup.com Most human health studies have focused on exposure to chlorinated water or broad categories of DBPs like total trihalomethanes (TTHMs) and HAA5 as a whole. nih.goviarc.fr These studies often use the levels of regulated DBPs as a proxy for the entire mixture of byproducts present in disinfected water. nih.goviarc.fr

Several epidemiological studies have reported an association between long-term exposure to chlorinated drinking water and an increased risk of bladder cancer. nih.govnih.gov However, these studies cannot isolate the specific effects of this compound from the complex mixture of other DBPs. nih.gov One cohort study of post-menopausal women did not find an association between exposure to a mixture of haloacetic acids containing this compound and the incidence of kidney cancer. nih.gov

Policy Implications and Public Health Considerations Related to this compound Exposure

The regulation of this compound and other disinfection byproducts presents a significant public health challenge: balancing the need for effective water disinfection to prevent microbial diseases with the potential long-term health risks of DBP exposure. acs.orgnh.govnih.gov Discontinuing disinfection is not a viable option, as the risk of waterborne diseases far outweighs the risks from DBPs at the levels typically found in drinking water. nh.gov

Policy decisions regarding DBPs must consider the complex nature of their formation, which is influenced by source water quality, treatment processes, and the type of disinfectant used. thermofisher.commdpi.com For instance, the presence of bromide in source water can lead to the formation of more brominated DBPs like this compound, which are often more toxic than their chlorinated counterparts. gnest.org

The establishment of MCLs for HAA5 and other DBP groups represents a key policy tool for managing these risks. epa.gov These regulations drive water utilities to optimize their treatment processes to minimize DBP formation while maintaining adequate disinfection. mdpi.com This can involve strategies such as removing organic precursors before chlorination or using alternative disinfectants. mdpi.com

Public health considerations also involve communicating the risks of DBP exposure to the public in a clear and balanced manner. While long-term exposure to high levels of some DBPs may increase cancer risk, the levels found in regulated drinking water are generally low. epicwaterfilters.com The ongoing research into the cumulative risks of DBP mixtures and the toxicity of emerging, unregulated DBPs will continue to inform future policy and public health strategies. gnest.orgnih.gov

Future Research Directions and Data Gaps for Dibromoacetic Acid

Elucidation of Unidentified Metabolic Degradation Pathways

While the primary metabolic pathway of dibromoacetic acid (DBA) is understood to involve oxidative dechlorination to form glyoxylate (B1226380), significant gaps remain in our understanding of its complete metabolic fate. epa.gov The metabolism of the related compound dichloroacetic acid (DCA) produces metabolites such as glyoxylate, glycolate, oxalate, monochloroacetic acid, and thiodiacetic acid, with the relative amounts varying by species. epa.gov It is plausible that DBA follows similar pathways, but specific research confirming the full range of DBA metabolites and their quantities is lacking.

Future research should focus on identifying all metabolic intermediates and final degradation products of DBA in various biological systems. This includes investigating the potential for alternative metabolic routes that may not be readily apparent from studies on its chlorinated analogues. Understanding these pathways is crucial for accurately assessing the systemic exposure and potential toxicity of DBA and its byproducts. A significant data gap exists in the comprehensive profiling of DBA metabolites in different tissues and under various exposure scenarios.

Comprehensive Assessment of Long-Term Non-Cancer Toxicity Endpoints

Current knowledge on the long-term, non-cancer health effects of this compound is not comprehensive. While some studies have investigated specific toxicities, a broader understanding of its chronic effects is needed. For instance, a World Health Organization (WHO) review noted a lack of long-term toxicity studies for some brominated acetic acids. who.int

Research has indicated that chronic exposure to DBA can lead to adverse reproductive outcomes. In rabbit studies, chronic exposure to DBA resulted in a decrease in the primordial follicle population in the ovaries. oup.com Similarly, studies in rats have shown that DBA exposure can alter sperm production and cause changes in the epididymal tubules at certain concentrations. oup.com Neuromuscular toxicity has also been observed in rats exposed to DBA. nih.gov

However, there is a need for more extensive long-term studies that examine a wider array of non-cancer endpoints. This includes, but is not limited to, detailed investigations into potential effects on the endocrine, immune, and nervous systems over a lifetime of exposure.

Table 1: Selected Non-Cancer Toxicity Endpoints of this compound

EndpointSpeciesObserved Effect
Female ReproductionRabbitDecreased number of primordial follicles oup.com
Male ReproductionRatAltered sperm production and epididymal tubule changes oup.com
Neuromuscular SystemRatNeuromuscular toxicity nih.gov

Understanding Mixture Toxicology and Interactions with Other Disinfection Byproducts

Humans are exposed to a complex mixture of disinfection byproducts (DBPs) in drinking water, not just this compound in isolation. nih.gov Therefore, a critical area for future research is the toxicology of DBA in combination with other DBPs. The interactions between these compounds can be additive, synergistic, or antagonistic, and assuming the toxicity of the mixture is simply the sum of its parts may be inaccurate.

Studies have begun to explore the mixture effects of DBPs, with some research suggesting that the concentration addition (CA) model can be a useful tool for predicting the combined effects of some haloacetic acids. researchgate.netufz.de However, other studies have found that the CA model might overestimate the carcinogenic effects of certain DBP mixtures, indicating the complexity of these interactions. ufz.de

A significant data gap exists in understanding the specific interactions of DBA with other common DBPs, such as trihalomethanes and other haloacetic acids, across a range of toxicological endpoints. Future research should focus on realistic mixture scenarios that mimic the compositions found in treated drinking water to better inform risk assessments.

Advanced Mechanistic Studies on Carcinogenesis and Genotoxicity at the Molecular Level

The carcinogenicity of this compound is thought to involve a genotoxic mechanism. nih.goviarc.fr DBA has been shown to induce DNA damage in bacteria, as well as in rodent and human cell lines. nih.goviarc.fr One of the proposed mechanisms for this genotoxicity is the induction of oxidative stress, leading to oxidative DNA damage. nih.gov For example, an increase in 8-hydroxydeoxyguanosine (8-OHdG) adducts, a marker of oxidative DNA damage, has been observed in the livers of mice exposed to DBA. nih.goviarc.fr

While these findings provide a foundational understanding, more advanced mechanistic studies at the molecular level are needed. This includes a deeper investigation into the specific types of DNA adducts formed by DBA and its metabolites, the DNA repair pathways that are activated in response to this damage, and the key molecular events that drive the initiation and promotion of tumors.

Further research should also explore the role of epigenetic modifications, such as DNA methylation, in DBA-induced carcinogenesis. A more detailed understanding of these molecular mechanisms will aid in the development of more accurate, mechanistically based models for cancer risk assessment.

Table 2: Genotoxicity of this compound

Test SystemEndpointResult
BacteriaDNA DamagePositive nih.goviarc.fr
Rodent Cell LinesDNA DamagePositive nih.goviarc.fr
Human Cell LinesDNA DamagePositive nih.goviarc.fr
BacteriaMutationsPositive nih.goviarc.fr
Rodent Cell LinesMutationsPositive nih.goviarc.fr
Mouse Liver (in vivo)Oxidative DNA Damage (8-OHdG)Increased nih.goviarc.fr

Development of Novel Remediation and Control Strategies for this compound in Water Treatment

The formation of this compound and other haloacetic acids is a significant challenge in water treatment. mdpi.com Current strategies for controlling DBPs generally fall into three categories: removing precursor natural organic matter (NOM) before disinfection, optimizing the disinfection process itself, or removing the DBPs after they are formed. nih.govmdpi.com

Methods for precursor removal include enhanced coagulation, adsorption with activated carbon, and membrane filtration. mdpi.commdpi.com Alternative disinfectants or modified application of chlorine can also reduce DBP formation. mdpi.com Post-formation removal techniques include adsorption and aeration. mdpi.com

Despite these existing technologies, there is a need for the development of more novel, efficient, and cost-effective remediation and control strategies specifically for DBA. This could include the development of advanced catalytic degradation processes, novel adsorbent materials with higher specificity for DBA, or innovative biological treatment methods. Research into the optimization of existing technologies to maximize DBA removal while minimizing the formation of other DBPs is also a key area for future work.

Exploration of this compound's Presence and Effects in Diverse Environmental Compartments Beyond Drinking Water

While the primary focus of research on this compound has been its presence in drinking water, its occurrence and effects in other environmental compartments are less understood. DBA has been detected in public swimming pools, where exposure can occur through dermal contact and inhalation in addition to ingestion. iarc.fr

The release of treated water and wastewater effluent can introduce DBA and other DBPs into surface waters and potentially groundwater. researchgate.net However, there is a significant lack of data on the concentration, fate, and transport of DBA in these environments.

Future research should aim to quantify the presence of DBA in a wider range of environmental matrices, including surface waters, sediments, and aquatic biota. Furthermore, studies are needed to understand the potential ecological effects of DBA on non-target organisms in these environments. This broader environmental perspective is essential for a complete understanding of the potential risks associated with this disinfection byproduct.

Q & A

Q. Table 1: DBAA Degradation Products Under Varying pH

pHMajor DegradateYield (%)Half-Life
5This compound30.667 days
7Dibromoacetonitrile54.563 hours
9Bromoacetamide14.673 minutes
Source: Adapted from EPA hydrolysis studies

Q. Table 2: Carcinogenicity Evidence in Rodents

SpeciesTumor TypeIncidence IncreaseStudy Reference
MouseHepatocellular adenoma2.5× controlNTP (2007)
RatMalignant mesothelioma10% (males)Health Canada
Source: NTP and Health Canada evaluations

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibromoacetic Acid
Reactant of Route 2
Reactant of Route 2
Dibromoacetic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.